molecular formula C9H11NO B188244 1,2,3,4-Tetrahydroquinolin-8-ol CAS No. 6640-50-2

1,2,3,4-Tetrahydroquinolin-8-ol

Cat. No. B188244
CAS RN: 6640-50-2
M. Wt: 149.19 g/mol
InChI Key: WYKWUPMZBGOFOV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-8-ol is a heterocyclic compound with the empirical formula C9H11NO . It has a molecular weight of 149.19 . It is a derivative of quinoline, which is a colorless oil .


Synthesis Analysis

A series of substituted 1,2,3,4-tetrahydroquinolin-8-ols has been synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation . Another synthesis route involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinolin-8-ol can be represented by the SMILES string Oc1cccc2CCCNc12 .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolin-8-ol and its analogs have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . The bacteriostatic activity of the synthesized compounds with respect to St. aureus and E. coli strains has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroquinolin-8-ol include a melting point of 121-121.5 °C and a density of 1.141±0.06 g/cm3 .

Safety And Hazards

1,2,3,4-Tetrahydroquinolin-8-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKWUPMZBGOFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287096
Record name 1,2,3,4-Tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinolin-8-ol

CAS RN

6640-50-2
Record name 6640-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48890
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Record name 1,2,3,4-Tetrahydroquinolin-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroquinolin-8-ol
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Synthesis routes and methods

Procedure details

A solution of 2.5 g (17.2 mmol) of 8-hydroxyquinoline in 50 ml of methanol was treated with 680 mg of platinum oxide and was hydrogenated in a Parr apparatus at 40 PSI until hydrogen absorption ceased. The suspension was filtered through Celite, the filtrate was evaporated and the residue was recrystallized from dichloromethane: hexane to provide 1.82 g of analytically pure, green tinged needles: melting point 117.5°-119° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinolin-8-ol
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
1,2,3,4-Tetrahydroquinolin-8-ol

Citations

For This Compound
24
Citations
K Uchiyama, A Ono, Y Hayashi… - Bulletin of the Chemical …, 1998 - journal.csj.jp
Cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes proceeds on the oxime nitrogen atom by the treatment with NaH and then with 2,3-dichloro-5,6-dicyano-p-…
Number of citations: 43 www.journal.csj.jp
VV Zhandarev, ME Goshin, UM Kostrova… - Pharmaceutical …, 2006 - Springer
A series of substituted 1,2,3,4-tetrahydroquinolin-8-ols has been synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation. The …
Number of citations: 4 link.springer.com
VV Zhandarev, ME Goshin, VN Kazin… - Russian journal of …, 2006 - Springer
Catalytic hydrogenation of 8 hydroxyquinolines is a promising method for the preparation of the corre sponding 8 hydroxy 1, 2, 3, 4 tetrahydroquinolines which are used in the synthesis …
Number of citations: 13 link.springer.com
SH Chan - 2013 - theses.lib.polyu.edu.hk
The dipyridinyl phosphine ligand P-Phos was proven to be effective for many catalytic reactions. Herein the iridium-complex catalyzed asymmetric hydrogenation of 8-hydroxyquinoline …
Number of citations: 1 theses.lib.polyu.edu.hk
S Matsuura, J Taguchi, T Seki, H Ito - … of the Chemical Society of Japan, 2021 - journal.csj.jp
Novel C,O-chelated bora-heterocycles were synthesized. Reaction of potassium acyltrifluoroborates with tetrahydroquinolin-8-ol furnished C,N-swapped boranils in a single step. All …
Number of citations: 4 www.journal.csj.jp
S Chen, W Xue, C Tang - ChemSusChem, 2022 - Wiley Online Library
An easily prepared core‐shell heterogeneous nanocobalt catalyst was reported, which could achieve selective reduction of N‐heteroarenes with ammonia borane under mild conditions …
WAE Omar, OEO Hormi - Journal of Chemical Sciences, 2015 - Springer
Three novel 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives were efficiently synthesized via Hartwig–Buchwald amination reaction. The new 5-(N-substituted-anilino)-8-…
Number of citations: 1 link.springer.com
S Sun, Z Liu, F Yang, T Qiu, M Wang, A Feng… - Green Chemical …, 2022 - Elsevier
To enhance the catalytic activity by designing metal particles combined with atomically dispersed non-noble metal catalyst is a huge challenge, which yet has not been studied widely in …
Number of citations: 3 www.sciencedirect.com
ASK Hashmi, M Rudolph, JW Bats, W Frey, F Rominger… - Citeseer
General methods: Chemicals (Aldrich, Fluka, Lancaster, and Merck) were used without further purification. Diethyl ether and tetrahydrofuran were dried over sodium. Complex 21 [1] …
Number of citations: 2 citeseerx.ist.psu.edu
Y Zhou, Z Zhou, D Chan, PY Chung, Y Wang… - International Journal of …, 2022 - mdpi.com
Quinoline derivatives have been reported to possess a wide range of pharmaceutical activities. Our group previously synthesized a series of quinoline compounds, in which compound …
Number of citations: 1 www.mdpi.com

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